molecular formula C15H13N3O2 B8567943 benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate

benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate

Cat. No. B8567943
M. Wt: 267.28 g/mol
InChI Key: KYPANHYTALROSM-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

To a brown solution of 4-azabenzimidazole (4.75 g) in DMF (80 mL) was added benzyl bromoacetate (6.58 mL) followed by Cs2CO3 (25.9 g). The resulting light brown suspension was stirred overnight. The reaction mixture was diluted with EA and washed twice with water and aq. sat. NH4Cl. The aq. layers were extracted twice with EA. The combined org. layers were dried over MgSO4, filtrated off and evaporated in reduced pressure. The crude was purified by CC (Biotage, SNAP 100 g cartridge, solvent A: DCM; solvent B: DCM/MeOH 8:2; gradient in % B: 0 to 5 over 3CV, 5 for 5CV, 5 to 15 over 5CV, 15% B for 3CV) to afford 4.99 g of the desired compound as yellow solid. LC-MS (C): tR=0.59 min; [M+H]+: 267.86.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
6.58 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
25.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[NH:3][CH:2]=1.Br[CH2:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.CC(=O)OCC>[CH2:15]([O:14][C:12](=[O:13])[CH2:11][N:3]1[C:4]2=[N:9][CH:8]=[CH:7][CH:6]=[C:5]2[N:1]=[CH:2]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=N2
Name
Quantity
6.58 mL
Type
reactant
Smiles
BrCC(=O)OCC1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
25.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting light brown suspension was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with water and aq. sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aq. layers were extracted twice with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated off
CUSTOM
Type
CUSTOM
Details
evaporated in reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by CC (Biotage, SNAP 100 g cartridge, solvent A: DCM; solvent B: DCM/MeOH 8:2; gradient in % B: 0 to 5 over 3CV, 5 for 5CV, 5 to 15 over 5CV, 15% B for 3CV)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CN1C=NC=2C1=NC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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